
6,7-Dinitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dinitroquinoxaline is a chemical compound with the molecular formula C8H4N4O6. It is a derivative of quinoxaline, characterized by the presence of two nitro groups at the 6 and 7 positions of the quinoxaline ring. This compound is known for its role as a competitive antagonist at ionotropic glutamate receptors, specifically AMPA and kainate receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dinitroquinoxaline typically involves the nitration of quinoxaline derivatives. One common method includes the nitration of 1,2-diamino-4-halobenzenes followed by condensation with glyoxal. The reaction conditions often involve the use of strong acids like nitric acid and acetic acid, and the process may require careful temperature control to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dinitroquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The reduction of this compound yields 6,7-diaminoquinoxaline.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used, such as 6-amino-7-nitroquinoxaline.
Applications De Recherche Scientifique
6,7-Dinitroquinoxaline has several scientific research applications, including:
Mécanisme D'action
6,7-Dinitroquinoxaline exerts its effects by competitively binding to the ligand-binding domain of AMPA and kainate receptors, preventing the binding of glutamate. This inhibition blocks the excitatory synaptic transmission mediated by these receptors. The compound’s action is highly specific to non-NMDA receptors, making it a valuable tool in neuropharmacological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX): Another competitive antagonist at AMPA and kainate receptors.
6,7-Dichloroquinoxaline-2,3-dione (DCQX): A competitive antagonist specific to glycine binding sites on the NMDA receptor complex.
Uniqueness
6,7-Dinitroquinoxaline is unique due to its high specificity and potency as a non-NMDA receptor antagonist. Its ability to selectively inhibit AMPA and kainate receptors without affecting NMDA receptors makes it a crucial compound for studying excitatory neurotransmission and developing targeted therapies .
Propriétés
Numéro CAS |
68836-13-5 |
|---|---|
Formule moléculaire |
C8H4N4O4 |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
6,7-dinitroquinoxaline |
InChI |
InChI=1S/C8H4N4O4/c13-11(14)7-3-5-6(10-2-1-9-5)4-8(7)12(15)16/h1-4H |
Clé InChI |
MRCFKNAXRGITFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



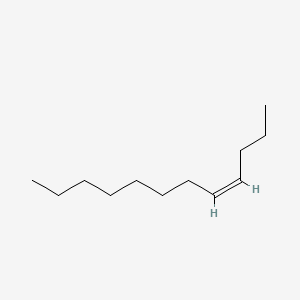

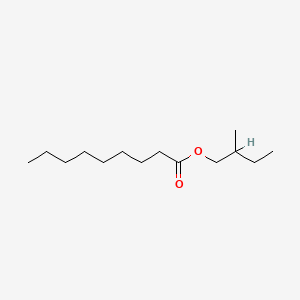

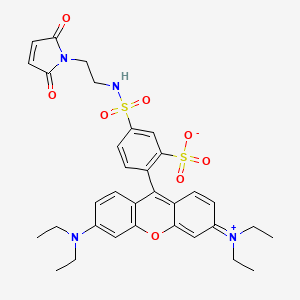
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
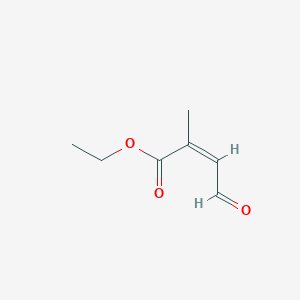
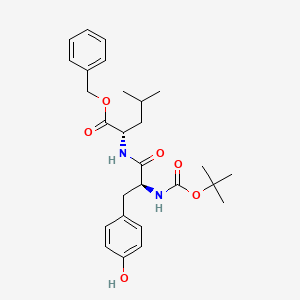

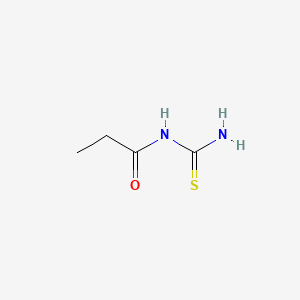

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)

